molecular formula C17H15N3O2 B11838588 N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide CAS No. 672952-32-8

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11838588
CAS No.: 672952-32-8
M. Wt: 293.32 g/mol
InChI Key: GWSUUPQHWALFSM-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide typically involves the condensation of 2-ethyl-4-oxoquinazoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions may convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds in the quinazolinone family are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-oxoquinazoline: A precursor in the synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide.

    Benzamide: A simpler compound that shares the benzamide functional group.

    Quinazolinone Derivatives: A broad class of compounds with similar core structures but varying substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

672952-32-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(2-ethyl-4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C17H15N3O2/c1-2-15-18-14-11-7-6-10-13(14)17(22)20(15)19-16(21)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21)

InChI Key

GWSUUPQHWALFSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3

Origin of Product

United States

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